5-(4-chlorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzaldehydes and pyridine derivatives, followed by a series of condensation and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The presence of the chloro and methyl groups, along with the pyridine moiety, contributes to its distinct properties compared to similar compounds .
Properties
Molecular Formula |
C23H19ClN2O2 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H19ClN2O2/c1-15-4-6-17(7-5-15)20-21(18-8-10-19(24)11-9-18)26(23(28)22(20)27)14-16-3-2-12-25-13-16/h2-13,21,27H,14H2,1H3 |
InChI Key |
PZVLREAJEMRTFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CN=CC=C4)O |
Origin of Product |
United States |
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